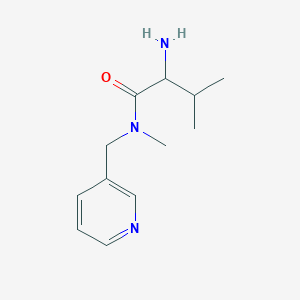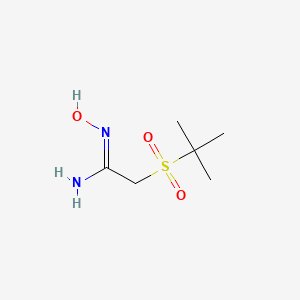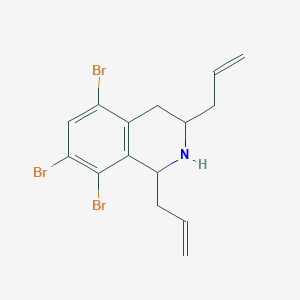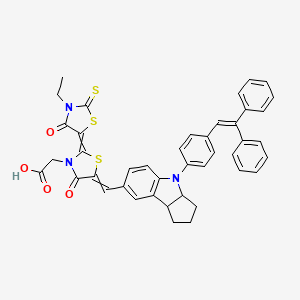![molecular formula C22H30O6 B14798964 [(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)
[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[85002,6011,13]pentadeca-3,8-dienyl] acetate is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its multiple hydroxyl groups and a distinctive acetate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the tetracyclic core: This step involves cyclization reactions to form the tetracyclic backbone.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparación Con Compuestos Similares
[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate can be compared with other similar compounds, such as:
- [(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-4,12,12,15-tetramethyl-8-[(triphenylmethyl)oxymethyl]-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] ester .
- [(1R,2R,6R,10R,11S,13S,14R,15R)-13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate .
These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can influence their reactivity and applications.
Propiedades
Fórmula molecular |
C22H30O6 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12?,15?,16?,17?,20-,21+,22-/m1/s1 |
Clave InChI |
BOJKFRKNLSCGHY-IBEWQMDZSA-N |
SMILES isomérico |
CC1C[C@@]2(C(C2(C)C)C3[C@]1(C4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C |
SMILES canónico |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)
![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)




![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)
![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)




![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)
